molecular formula C20H31NO3 B11057980 1,3-Benzodioxole-4-methanamine, N-[2-[tetrahydro-2,2-dimethyl-4-(1-methylethyl)-2H-pyran-4-yl]ethyl]-

1,3-Benzodioxole-4-methanamine, N-[2-[tetrahydro-2,2-dimethyl-4-(1-methylethyl)-2H-pyran-4-yl]ethyl]-

Cat. No.: B11057980
M. Wt: 333.5 g/mol
InChI Key: VUVAWWRENAFGRX-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-4-methanamine, N-[2-[tetrahydro-2,2-dimethyl-4-(1-methylethyl)-2H-pyran-4-yl]ethyl]- is a complex organic compound featuring a benzodioxole core and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-4-methanamine, N-[2-[tetrahydro-2,2-dimethyl-4-(1-methylethyl)-2H-pyran-4-yl]ethyl]- typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzodioxole Core: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Amination: The benzodioxole is then subjected to a Mannich reaction with formaldehyde and a primary amine to introduce the methanamine group.

    Attachment of the Tetrahydropyran Moiety: The final step involves the reaction of the intermediate with a suitable tetrahydropyran derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-4-methanamine, N-[2-[tetrahydro-2,2-dimethyl-4-(1-methylethyl)-2H-pyran-4-yl]ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can be performed using halogenating agents to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1,3-Benzodioxole-4-methanamine, N-[2-[tetrahydro-2,2-dimethyl-4-(1-methylethyl)-2H-pyran-4-yl]ethyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1,3-Benzodioxole-4-methanamine, N-[2-[tetrahydro-2,2-dimethyl-4-(1-methylethyl)-2H-pyran-4-yl]ethyl]- exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole-4-methanamine: Lacks the tetrahydropyran moiety, making it less complex.

    N-[2-[tetrahydro-2,2-dimethyl-4-(1-methylethyl)-2H-pyran-4-yl]ethyl]-amine: Lacks the benzodioxole core, altering its chemical properties.

Uniqueness

1,3-Benzodioxole-4-methanamine, N-[2-[tetrahydro-2,2-dimethyl-4-(1-methylethyl)-2H-pyran-4-yl]ethyl]- is unique due to the combination of the benzodioxole and tetrahydropyran structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H31NO3

Molecular Weight

333.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-4-ylmethyl)-2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethanamine

InChI

InChI=1S/C20H31NO3/c1-15(2)20(9-11-24-19(3,4)13-20)8-10-21-12-16-6-5-7-17-18(16)23-14-22-17/h5-7,15,21H,8-14H2,1-4H3

InChI Key

VUVAWWRENAFGRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCOC(C1)(C)C)CCNCC2=C3C(=CC=C2)OCO3

Origin of Product

United States

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